N-Acetyl-N-butylacetamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1563-86-6 |
|---|---|
Molecular Formula |
C8H15NO2 |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N-acetyl-N-butylacetamide |
InChI |
InChI=1S/C8H15NO2/c1-4-5-6-9(7(2)10)8(3)11/h4-6H2,1-3H3 |
InChI Key |
FEOFWXBYTMJIBA-UHFFFAOYSA-N |
SMILES |
CCCCN(C(=O)C)C(=O)C |
Canonical SMILES |
CCCCN(C(=O)C)C(=O)C |
Other CAS No. |
1563-86-6 |
Origin of Product |
United States |
Nomenclature and Definitive Structural Features of N Acetyl N Butylacetamide N,n Diacetylbutylamine
N-Acetyl-N-butylacetamide, a tertiary amide, is systematically named according to IUPAC nomenclature, which provides a clear and unambiguous description of its molecular architecture. ontosight.aichemeo.com The compound is also known by several synonyms, including N,N-Diacetylbutylamine and Diacetamide, N-butyl-. ontosight.aichemeo.com Its unique identity is further solidified by its CAS Registry Number: 1563-86-6. ontosight.aiepa.gov
The molecular formula of this compound is C8H15NO2, and it has a molecular weight of approximately 157.21 g/mol . chemeo.comepa.gov The structure features a central nitrogen atom bonded to a butyl group and two acetyl groups. ontosight.ai This arrangement of a tertiary amide, where the nitrogen is bonded to two acyl groups, is a key determinant of its chemical and physical properties.
Interactive Data Table: Chemical and Physical Properties of this compound
| Property | Value | Unit |
| Molecular Formula | C8H15NO2 | |
| Molecular Weight | 157.21 | g/mol |
| CAS Number | 1563-86-6 | |
| Boiling Point | 502.62 | K |
| Enthalpy of Vaporization | 64.40 ± 0.40 | kJ/mol |
| LogP (Octanol/Water Partition Coefficient) | 1.181 |
Contextualization Within the Broader Field of Substituted Amide Chemistry
Substituted amides are a fundamental class of organic compounds characterized by a nitrogen atom attached to a carbonyl group, with one or both of the nitrogen's hydrogen atoms replaced by other organic substituents. ontosight.ai N-Acetyl-N-butylacetamide falls under the category of tertiary amides, where the nitrogen atom is bonded to three carbon atoms. ontosight.ai
The synthesis of N,N-disubstituted amides can be achieved through various methods. One common approach is the N-alkylation of a primary or secondary amide. mdpi.com For instance, N-butylacetamide could theoretically be further acetylated to yield this compound. The synthesis of various N,N-diacetylamines has been reported through the acetylation of primary amines with acetic anhydride (B1165640) in the presence of magnesium and catalytic amounts of copper(II) acetate (B1210297). researchgate.net The reactivity of tertiary amides is distinct from that of primary and secondary amides. The absence of an N-H bond means they cannot act as hydrogen bond donors, which influences their physical properties and intermolecular interactions. nih.gov Furthermore, the steric hindrance around the nitrogen atom in tertiary amides can affect their reactivity in nucleophilic substitution reactions. pnas.org
The electronic nature of the diacetylamino group in this compound, with two electron-withdrawing acetyl groups attached to the nitrogen, is expected to significantly influence the compound's reactivity. This is in contrast to many other tertiary amides where the nitrogen is attached to alkyl groups. The electron-withdrawing nature of the acetyl groups would decrease the basicity of the nitrogen atom and could make the carbonyl carbons more susceptible to nucleophilic attack. cdnsciencepub.com The study of such diacetanilides has shown that the extent of diacetylation is influenced by the electronic effects of substituents. cdnsciencepub.com
Current Research Landscape and Gaps in Understanding N Acetyl N Butylacetamide
Direct Synthesis Routes for N,N-Diacetylamines
The direct synthesis of N,N-diacetylamines, including this compound, is primarily achieved through the exhaustive acetylation of primary amines.
The most common method for synthesizing N,N-diacetylamines involves the reaction of a primary amine with an acetylating agent, typically acetic anhydride (B1165640) or acetyl chloride. ontosight.ai The reaction of primary amines of the type RCH₂NH₂, such as butylamine (B146782), with boiling acetic anhydride can yield N,N-diacetylamines. sci-hub.se For instance, the acetylation of amines like isopropylamine (B41738) and various alicyclic amines with a large excess of acetic anhydride under reflux has been shown to produce significant amounts of N,N-diacetylamines alongside the monoacetylated product. cdnsciencepub.comresearchgate.net
The use of catalysts can facilitate this transformation. While the reaction can proceed without a catalyst, various substances are known to promote diacetylation, including pyridine, sulphuric acid, and sodium acetate (B1210297). cdnsciencepub.com An improved method for the diacetylation of primary amines utilizes cupric acetate and magnesium, where magnesium serves to remove the acetic acid byproduct by forming insoluble magnesium acetate. cdnsciencepub.com Other catalysts effective for the acylation of amines in general include 4-(dimethylamino)pyridine (DMAP), silver triflate, copper(II) tetrafluoroborate, and vanadyl triflate. organic-chemistry.orgfrontiersin.org
A summary of catalysts used in acetylation reactions is presented below:
| Catalyst | Reagent | Conditions | Reference |
| Pyridine, Sulphuric Acid, Sodium Acetate | Acetic Anhydride, Acetyl Chloride | Not specified | cdnsciencepub.com |
| Cupric Acetate, Magnesium | Acetic Anhydride | Not specified | cdnsciencepub.com |
| Silver Triflate | Acetic Anhydride | Mild conditions | organic-chemistry.org |
| Vanadyl Sulfate (VOSO₄) | Acetic Anhydride | Solvent-free, room temperature | frontiersin.org |
| Acetic Acid | Ethyl Acetate, Butyl Acetate | 80–120 °C | rsc.org |
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. The formation of N,N-diacetylamines can be influenced by several factors, including the stoichiometry of reactants, temperature, solvent, and reaction time.
Studies have shown that using a large excess of acetic anhydride and reflux conditions can result in yields of N,N-diacetylamines ranging from 23-35%. cdnsciencepub.comresearchgate.net The choice of solvent and temperature can significantly impact the selectivity between mono- and diacetylation. researchgate.net For example, in copper-catalyzed reactions, variations in the catalyst type, base, solvent, and temperature have been systematically adjusted to improve product yields. acs.org The optimization process often involves a careful balance to favor the second acetylation step over the initial monoacetylation.
Key parameters for optimization include:
Reagent Ratio: A significant excess of the acetylating agent (e.g., acetic anhydride) is often required to drive the reaction towards diacetylation. cdnsciencepub.comresearchgate.net
Temperature: Higher temperatures, such as reflux conditions, are typically employed to overcome the energy barrier for the second acetylation. sci-hub.secdnsciencepub.comresearchgate.net
Catalyst: The choice of catalyst and its concentration can dramatically affect reaction rates and selectivity. cdnsciencepub.comfrontiersin.org
Solvent: The polarity and properties of the solvent can influence the reaction mechanism and product distribution. researchgate.net
Investigations into Monoacetylation vs. Diacetylation Selectivity
The selectivity between mono- and diacetylation of primary amines is a critical aspect of synthesizing this compound. The outcome is highly dependent on the structure of the amine and the reaction mechanism.
The degree of acetylation is strongly influenced by the steric hindrance around the amino group. sci-hub.se A proposed mechanism for diacetylation suggests that after the formation of the initial monoacetyl derivative, the subsequent acetylation involves the more basic amide oxygen as the initial reaction site. This leads to the formation of an amidine intermediate, which then rearranges to the final N,N-diacetyl product. cdnsciencepub.com
Research indicates that mono- and diacetylation can proceed through different mechanistic pathways. researchgate.netresearchgate.net The structure of the primary amine plays a pivotal role in determining the product:
Primary amines (RCH₂NH₂): These readily form N,N-diacetylamines. sci-hub.se
Primary amines (RR'CHNH₂): These tend to yield a mixture of mono- and diacetylated products. sci-hub.se
Primary amines (RR'R''CNH₂): These typically only form the monoacetylated product due to significant steric hindrance. sci-hub.se
The stability of intermediate complexes can also govern the reaction's course. For instance, the stability of an initial amine-acetate complex, which is influenced by substituents, can affect whether the reaction proceeds to diacetylation. cdnsciencepub.com
The separation and purification of this compound from its monoacetylated counterpart, N-butylacetamide, and other reaction components are essential for obtaining a pure product. Various analytical and preparative techniques are employed for this purpose.
Chromatographic Methods:
Gas Chromatography (GC): GC is a useful technique for both the analysis and purification of acetamide (B32628) isomers. sci-hub.se
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC methods have been developed for the analysis of this compound. sielc.comsielc.com These methods often use a mobile phase consisting of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid. sielc.comsielc.com Chiral HPLC can be used to separate enantiomers of related acetamide compounds. researchgate.net
Other Techniques:
Crystallization: This is a common method for purifying solid acetamide derivatives. academie-sciences.fr
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying and quantifying the relative amounts of mono- and diacetylated products in a mixture. sci-hub.secdnsciencepub.com The N-monoacetylamines show a characteristic N-H proton signal that is absent in the N,N-diacetylamines. Furthermore, the chemical shifts of the acetyl methyl protons are distinct for the two species. sci-hub.secdnsciencepub.com
The table below summarizes separation techniques for acetamide isomers:
| Technique | Application | Reference |
| Gas Chromatography (GC) | Purification and analysis | sci-hub.se |
| High-Performance Liquid Chromatography (HPLC) | Analysis and separation | sielc.comsielc.com |
| Crystallization | Purification | academie-sciences.fr |
| Nuclear Magnetic Resonance (NMR) | Identification and quantification | sci-hub.secdnsciencepub.com |
Formation of this compound in Complex Chemical Environments
Beyond controlled laboratory synthesis, this compound and related compounds can form in complex chemical matrices. For example, N-butylacetamide has been identified as an undesired byproduct in certain multi-component reactions. organic-chemistry.org
A notable example of formation in a complex environment is the butylamine pretreatment of biomass, such as hybrid poplar. In this process, N-butylacetamide is formed through the amidation reaction, where the butylamine cleaves acetyl groups present in the hemicellulose component of the biomass. rsc.org Similarly, the formation of N-tert-butylacetamide has been observed in complex electrochemical reactions, suggesting the involvement of the solvent in the reaction pathway. osti.gov This compound has also been detected in cooking emissions, highlighting its potential formation under high-temperature conditions in the presence of nitrogen sources and acetyl precursors. whiterose.ac.uk
Identification as a Byproduct in Multicomponent Reactions
Multicomponent reactions (MCRs) are efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. bath.ac.uk While valued for their atom economy and ability to rapidly generate molecular complexity, MCRs can sometimes lead to the formation of unexpected or undesired byproducts.
In the context of a one-portion synthesis of 2-acetoxy carbonyl compounds from aldehydes and amines using an acetylated masked acyl cyanide, N-butylacetamide has been identified as an undesired byproduct. organic-chemistry.org This reaction, which aims to produce α-acetoxy amides, experiences limitations with certain aliphatic aldehydes and imines, leading to the formation of the simpler N-butylacetamide instead of the intended tertiary amide. organic-chemistry.org The formation of N-butylacetamide in this MCR highlights the competitive reaction pathways that can occur, where the acetylating agent may react with the amine in a less complex manner than the main reaction pathway. While this study specifically identifies N-butylacetamide, the potential for further acetylation to this compound under the reaction conditions, which include an acetylating agent, cannot be entirely dismissed, although it is not explicitly reported as a product.
Table 1: Multicomponent Reaction Leading to N-butylacetamide as a Byproduct
| Reaction Type | Reactants | Intended Product | Undesired Byproduct | Reference |
| One-portion synthesis of 2-acetoxy carbonyl compounds | Aliphatic aldehydes, amines, acetylated masked acyl cyanide | Tertiary amides | N-butylacetamide | organic-chemistry.org |
Role of N-Butylacetamide as a Precursor in Related Amide Systems
The most direct conceptual pathway to this compound involves the acetylation of its precursor, N-butylacetamide. N-butylacetamide is a well-characterized monosubstituted amide that can be synthesized through several established methods.
The common laboratory-scale synthesis of N-butylacetamide involves the acetylation of n-butylamine with acetylating agents such as acetic anhydride or acetyl chloride. This nucleophilic acyl substitution reaction sees the amine attacking the electrophilic carbonyl carbon of the acetylating agent. For instance, n-butylamine can be dissolved in a suitable solvent like dichloromethane (B109758) and treated with acetic anhydride, often at reduced temperatures to manage the exothermic nature of the reaction.
Another synthetic route to N-butylacetamide starts from di-n-butylamine, which undergoes chloroacetylation followed by selective dealkylation. Furthermore, a patent describes a process for preparing n-butylaminomethylphosphonic acid where N-n-butylacetamide is formed in situ by reacting n-butylamine with acetic anhydride. google.com
Once N-butylacetamide is formed, it can theoretically be further acetylated to yield this compound. The nitrogen atom in N-butylacetamide possesses a lone pair of electrons, making it nucleophilic and susceptible to reaction with another molecule of an acetylating agent. The National Institute of Standards and Technology (NIST) WebBook of Chemistry includes a reaction entry for the formation of this compound from N-butylacetamide and acetic acid, indicating that this transformation is a recognized chemical process. nist.govnist.gov
Table 2: Synthesis of the Precursor, N-Butylacetamide
| Starting Material(s) | Reagent(s) | Product | Reference |
| n-Butylamine | Acetic anhydride or Acetyl chloride | N-butylacetamide | |
| Di-n-butylamine | Chloroacetyl chloride, then hydrolysis | N-butylacetamide | |
| n-Butylamine | Acetic anhydride | N-butylacetamide | google.com |
While direct experimental procedures for the acetylation of N-butylacetamide to this compound are not extensively detailed in the readily available literature, the principles of amide chemistry and the available thermodynamic data suggest this is a feasible synthetic step. nist.govnist.gov The reaction would likely require forcing conditions, such as heating with a strong acetylating agent, potentially in the presence of a catalyst.
Hydrolytic Pathways and Deacetylation Mechanisms
The hydrolysis of this compound, which results in the cleavage of one or both acetyl groups, can proceed through several pathways, most notably under acidic or basic conditions. This process is a form of deacetylation.
The generally accepted mechanism for acid-catalyzed amide hydrolysis proceeds as follows:
Protonation of the carbonyl oxygen. nih.gov
Nucleophilic attack by water on the carbonyl carbon. byjus.com
Proton transfer from the attacking water molecule to the nitrogen atom.
Elimination of the amine as the leaving group, which is then protonated.
Deprotonation of the carbonyl group to form the carboxylic acid. nih.gov
Base-Catalyzed Hydrolysis: Under basic conditions, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. jove.comyoutube.com The subsequent elimination of the amide anion is generally unfavorable due to its high basicity, making base-catalyzed hydrolysis of amides, particularly tertiary amides, a challenging reaction that often requires heat. jove.comacs.org The reaction is driven to completion by the deprotonation of the resulting carboxylic acid by the strongly basic leaving group. jove.com
The mechanism for base-catalyzed amide hydrolysis can be summarized as:
Nucleophilic addition of a hydroxide ion to the carbonyl carbon. chemrxiv.org
Formation of a tetrahedral intermediate. youtube.com
Elimination of the amide anion as the leaving group.
An acid-base reaction between the carboxylic acid and the amide anion. youtube.com
Enzymatic Deacetylation: In biological systems, deacetylation reactions are often catalyzed by enzymes. For instance, some histone deacetylases (HDACs) and other amidohydrolases can catalyze the hydrolysis of acetyl groups. google.com While specific studies on the enzymatic deacetylation of this compound are not prevalent, the general principles of enzymatic catalysis involving a nucleophilic residue in the active site would apply. cdnsciencepub.com
Nucleophilic Substitution Reactions Involving the Amide Functionality
The primary nucleophilic substitution reaction at the amide functionality is nucleophilic acyl substitution. Amides are generally the least reactive of the carboxylic acid derivatives towards this type of reaction due to the resonance stabilization between the nitrogen lone pair and the carbonyl group. testbook.comlibretexts.org
In nucleophilic acyl substitution, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The subsequent reformation of the carbonyl double bond results in the expulsion of a leaving group. youtube.commasterorganicchemistry.com For a tertiary amide like this compound, the leaving group would be an acetylated amine anion. The reactivity in these reactions is highly dependent on the strength of the incoming nucleophile and the stability of the leaving group. byjus.com
Tertiary amides can react with strong carbon nucleophiles, such as those found in Grignard reagents, to form ketones. byjus.com However, direct conversion of an amide to other carboxylic acid derivatives like esters is not energetically favorable because amides are less reactive. pearson.com Such transformations typically require a two-step process involving hydrolysis of the amide to a carboxylic acid, followed by conversion to the desired derivative. pearson.com
It is important to distinguish these reactions from SN1 and SN2 reactions, which typically occur at saturated carbon centers and are generally not the primary mechanism for reactions at the carbonyl carbon of an amide. wikipedia.orgmasterorganicchemistry.com
Oxidative and Reductive Transformations of the Amide and Associated Moieties
Reductive Transformations: Tertiary amides like this compound can be reduced to the corresponding tertiary amines. A common and potent reducing agent for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comchemistrysteps.comorgoreview.com The reaction proceeds via a nucleophilic attack of a hydride ion on the carbonyl carbon, followed by the formation of an oxygen-aluminum bond and subsequent elimination of an aluminate species to give an iminium ion. A second hydride attack on the iminium ion yields the tertiary amine. jove.com
The general mechanism for the LiAlH₄ reduction of a tertiary amide is:
Nucleophilic addition of a hydride ion to the carbonyl carbon.
Coordination of the oxygen to the aluminum species.
Elimination of the oxygen-aluminum complex to form an iminium ion.
Nucleophilic addition of a second hydride ion to the iminium ion to form the tertiary amine. jove.com
More recent methods have been developed for the reductive transformation of tertiary amides. For example, iridium-catalyzed hydrosilylation can lead to the formation of enamines, which can then be further functionalized. nih.govresearchgate.netacs.org This approach allows for 1,2-redox transpositions, converting tertiary amides into synthetically valuable β-functionalized amines. nih.govacs.orgx-mol.com
Oxidative Transformations: The oxidation of tertiary amides is less common. However, under certain conditions, the carbon alpha to the nitrogen can be oxidized. Recent research has shown that iridium-catalyzed reduction of tertiary amides to enamines, followed by oxidation with reagents like m-CPBA, can lead to the formation of α-aminoketones in a 1,2-carbonyl transposition. chemrxiv.orgx-mol.com
Influence of Steric and Electronic Effects on Reaction Kinetics and Selectivity
The reactivity of this compound is significantly influenced by both steric and electronic factors.
Steric Effects: The presence of a butyl group and two acetyl groups on the nitrogen atom creates steric hindrance around the carbonyl carbons. This steric bulk can impede the approach of nucleophiles, thereby slowing down the rate of reactions such as hydrolysis and nucleophilic substitution. researchgate.net In base-catalyzed hydrolysis, the steric bulk of the nitrogen substituents has been shown to be a major factor, with larger substituents reducing the reactivity. researchgate.net
Exploration of General Amide Reaction Mechanisms (e.g., SN1, SN2 where applicable)
The characteristic reaction of amides at the carbonyl group is nucleophilic acyl substitution . This mechanism is fundamentally different from the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) reactions. wikipedia.orgmasterorganicchemistry.com
Nucleophilic Acyl Substitution: This is an addition-elimination mechanism. It involves the initial addition of a nucleophile to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl group (or a derivative). youtube.commasterorganicchemistry.com This is the primary pathway for reactions like hydrolysis and reaction with organometallic reagents.
SN1 and SN2 Reactions: These mechanisms describe nucleophilic substitution at a saturated (sp³-hybridized) carbon atom. byjus.comwikipedia.org
SN2 is a single-step concerted process where the nucleophile attacks as the leaving group departs. byjus.com
SN1 is a two-step process involving the formation of a carbocation intermediate, which is then attacked by the nucleophile. byjus.com
These mechanisms are generally not applicable to the reactions at the sp²-hybridized carbonyl carbon of the amide group in this compound. While reactions can occur on the alkyl chains (the butyl group), the core reactivity of the amide functionality itself is governed by nucleophilic acyl substitution.
Data Tables
Table 1: Thermochemical Data for this compound
| Property | Value | Notes |
| Formula | C₈H₁₅NO₂ | |
| Molecular Weight | 157.2102 g/mol | |
| Enthalpy of Reaction (ΔᵣH°) | See specific reaction data below. | Enthalpy change at standard conditions. |
| Heat of Hydrolysis | Data not uniformly available. | The NIST WebBook notes this data point. testbook.com |
Data sourced from the NIST Chemistry WebBook. testbook.com
Table 2: General Reactivity of Tertiary Amides
| Reaction Type | Reagents | Product Type | General Reactivity Notes |
| Acid-Catalyzed Hydrolysis | H₃O⁺, heat | Carboxylic Acid + Amine | Favorable due to protonation of the amine product. chemrxiv.org |
| Base-Catalyzed Hydrolysis | OH⁻, heat | Carboxylate + Amine | Difficult due to the poor leaving group ability of the amide anion; requires forcing conditions. jove.comacs.org |
| Reduction | 1. LiAlH₄ 2. H₂O | Tertiary Amine | A powerful and common method for reducing amides. masterorganicchemistry.comchemistrysteps.com |
| Nucleophilic Acyl Substitution | Strong Nucleophiles (e.g., Grignard) | Ketone | Amides are the least reactive carboxylic acid derivatives; requires strong nucleophiles. byjus.com |
| Reductive Transposition | Ir-catalyst, Silane, then Electrophile | β-Functionalized Amine | A modern method for advanced transformations of tertiary amides. nih.govacs.org |
Advanced Spectroscopic and Chromatographic Characterization of N Acetyl N Butylacetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen frameworks.
¹H NMR for Proton Environment Analysis
Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. In N-Acetyl-N-butylacetamide, the presence of two distinct acetyl groups and a butyl chain leads to a complex but interpretable spectrum.
Due to restricted rotation around the C-N amide bonds, the two acetyl groups and the protons on the α- and β-carbons of the butyl group can exist in different chemical environments, potentially leading to signal splitting or broadening. The expected chemical shifts are influenced by the electronegativity of the adjacent nitrogen and carbonyl oxygen atoms. The protons on the carbon attached to the nitrogen (α-protons) are shifted downfield, while the terminal methyl protons of the butyl group appear furthest upfield. orgchemboulder.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift tables and data from analogous structures.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (Butyl) | ~0.9 | Triplet | 3H |
| CH₂ (Butyl, γ-position) | ~1.3 | Sextet | 2H |
| CH₂ (Butyl, β-position) | ~1.6 | Quintet | 2H |
| CH₂ (Butyl, α-position) | ~3.4 | Triplet | 2H |
| CH₃ (Acetyl) | ~2.1 | Singlet | 6H |
¹³C NMR for Carbon Skeleton and Functional Group Assignment
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal, with its chemical shift indicating its functional group and electronic environment.
The two carbonyl carbons of the acetyl groups are expected to appear significantly downfield, typically in the 160-185 ppm range, due to the strong deshielding effect of the double-bonded oxygen. chemguide.co.uklibretexts.org The carbons of the butyl chain will appear at progressively higher fields as their distance from the electron-withdrawing nitrogen atom increases. The methyl carbons of the two acetyl groups will be found in the aliphatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift tables and data from analogous structures like N,N-dibutylacetamide. nih.govchemicalbook.com
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (Acetyl) | ~170 |
| CH₂ (Butyl, α-position) | ~48 |
| CH₂ (Butyl, β-position) | ~30 |
| CH₃ (Acetyl) | ~22 |
| CH₂ (Butyl, γ-position) | ~20 |
| CH₃ (Butyl) | ~14 |
Specialized NMR Techniques for Heteroatom Linkages (e.g., ²⁹Si NMR for Silane Analogs)
While not directly applicable to this compound itself, specialized NMR techniques are invaluable for characterizing heteroatom-containing analogs. For instance, if one of the acetyl groups were replaced by a silyl group (forming an N-silyl-N-butylacetamide), ²⁹Si NMR would be essential for structural confirmation.
²⁹Si NMR spectroscopy is highly sensitive to the electronic environment around the silicon atom. nih.gov The chemical shift of the ²⁹Si nucleus would provide definitive evidence of the Si-N bond formation. unige.ch The specific chemical shift value is influenced by the nature of the other substituents on the silicon atom and the geometry of the molecule. semanticscholar.org For example, in triarylsilane compounds, the ²⁹Si chemical shifts are observed in a distinct range (e.g., -18 to -20 ppm), which is diagnostic for that particular silicon environment. nih.gov This technique allows for the unambiguous characterization of silicon-heteroatom linkages, which is crucial in the synthesis and analysis of organosilicon compounds. rsc.org
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Insights
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.
For this compound, the most prominent features in the IR spectrum would be related to the tertiary amide (imide) functionality. A key characteristic of imides is the presence of two carbonyl groups, which typically results in two distinct C=O stretching bands due to symmetric and asymmetric vibrations. These bands are expected in the region of 1650-1750 cm⁻¹. The exact positions can provide insight into the conformation and electronic interactions within the molecule.
Other significant absorptions include the C-N stretching vibration, typically found between 1200 and 1350 cm⁻¹, and the C-H stretching vibrations from the alkyl chains and methyl groups, which appear just below 3000 cm⁻¹. vscht.cz Unlike primary or secondary amides, there will be no N-H stretching bands in the 3200-3500 cm⁻¹ region. youtube.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| C=O (Amide/Imide) | Asymmetric Stretch | ~1730-1700 | Strong |
| C=O (Amide/Imide) | Symmetric Stretch | ~1700-1670 | Strong |
| C-H (Alkyl) | Stretch | 2850-3000 | Medium-Strong |
| C-N | Stretch | 1200-1350 | Medium |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight of the compound and its fragmentation patterns, which can be used to deduce its structure.
Electron Ionization Mass Spectrometry (EI-MS)
In Electron Ionization Mass Spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The mass spectrum of this compound (C₈H₁₅NO₂, Molecular Weight: 157.21 g/mol ) shows a molecular ion peak (M⁺) at m/z 157, confirming its molecular weight.
The fragmentation pattern is characteristic of amides and provides structural clues. libretexts.org Common fragmentation pathways include alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) and the loss of neutral fragments like ketene (CH₂=C=O) or acetyl radicals (CH₃CO•). thieme-connect.deresearchgate.net The base peak in the spectrum can arise from a stable fragment ion formed through a favorable cleavage or rearrangement process.
Table 4: Major Ions in the EI Mass Spectrum of this compound Data sourced from the NIST WebBook.
| m/z | Proposed Fragment Ion/Structure | Fragmentation Pathway |
| 157 | [C₈H₁₅NO₂]⁺ | Molecular Ion (M⁺) |
| 114 | [M - CH₃CO]⁺ | Loss of an acetyl radical |
| 100 | [M - C₄H₉]⁺ | Loss of a butyl radical |
| 86 | [C₅H₁₂N]⁺ | Alpha-cleavage at the butyl chain |
| 72 | [C₄H₁₀N]⁺ | Further fragmentation/rearrangement |
| 43 | [CH₃CO]⁺ | Acetyl cation |
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for separating and identifying individual components within a volatile mixture. In the context of this compound, GC-MS serves as a definitive tool for its identification in complex matrices. The gas chromatograph separates the compound from other substances based on its volatility and interaction with the GC column's stationary phase. As the separated compound elutes from the column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI).
The resulting mass spectrum is a molecular fingerprint based on the fragmentation of the parent ion. This fragmentation pattern is unique to the compound's structure and can be compared against spectral libraries for positive identification. The mass spectrum for this compound, available from the NIST Mass Spectrometry Data Center, shows characteristic peaks that are instrumental for its identification. The molecular ion peak [M]+ would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight, approximately 157.21. Key fragment ions provide structural information; for instance, the loss of acetyl or butyl groups would result in predictable, high-intensity fragment peaks. Analysis of these fragments allows for unambiguous confirmation of the compound's presence even in trace amounts within a mixture.
Table 1: Characteristic Mass Spectrometry Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C8H15NO2 | |
| Molecular Weight | 157.2102 | |
| Ionization Mode | Electron Ionization (EI) |
Data derived from the NIST Chemistry WebBook.
Exact Mass Determination for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of a molecule with very high precision. This technique provides a powerful method for confirming the elemental composition and, thus, the molecular formula of a compound like this compound. Unlike nominal mass, which is the integer mass of the most abundant isotope, the exact mass is the calculated mass based on the specific isotopic masses of the constituent atoms (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).
For this compound, the molecular formula is C8H15NO2. The experimentally determined monoisotopic mass must match the theoretically calculated exact mass within a very narrow tolerance (typically in the parts-per-million, or ppm, range) to confirm this formula. This high degree of accuracy allows chemists to distinguish between compounds that may have the same nominal mass but different elemental compositions. The molecular weight listed in the NIST Chemistry WebBook is 157.2102, which serves as a precise value for confirming the compound's identity.
Table 2: Molecular Formula and Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C8H15NO2 |
| Theoretical Exact Mass | 157.11028 |
Data sourced from the NIST Chemistry WebBook.
Chromatographic Separation Techniques for Purification and Purity Assessment
Chromatographic methods are essential for both the purification of this compound from reaction mixtures and the assessment of its purity. These techniques separate molecules based on their differential distribution between a stationary phase and a mobile phase.
Gas Chromatography (GC) Applications
Gas Chromatography (GC) is a primary technique for assessing the purity of volatile and thermally stable compounds like this compound. In a GC analysis, the compound is vaporized and swept by a carrier gas (mobile phase) through a column containing a stationary phase. The separation is based on the compound's boiling point and its specific interactions with the stationary phase.
A highly pure sample of this compound will ideally produce a single, sharp peak in the resulting chromatogram. The presence of additional peaks indicates impurities, and the area of each peak is proportional to the concentration of the corresponding component. By running standards, GC can be used for quantitative analysis to determine the precise purity level. While specific retention time data for this compound is not detailed in the available literature, the technique is broadly applicable for quality control of this and similar amide compounds.
High-Performance Liquid Chromatography (HPLC) Methodologies
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC. A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com
In this method, the stationary phase is nonpolar (a Newcrom R1 column), while the mobile phase is a polar mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier. sielc.com this compound, being a moderately polar molecule, will have a characteristic retention time under these conditions. For applications requiring detection by mass spectrometry (LC-MS), the phosphoric acid in the mobile phase can be substituted with a volatile acid like formic acid. sielc.com This established HPLC methodology is scalable and can be adapted for preparative separation to isolate and purify the compound. sielc.com
Table 3: HPLC Method for this compound Analysis
| Parameter | Description |
|---|---|
| Technique | Reverse Phase (RP) HPLC |
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid |
Methodology details sourced from SIELC Technologies. sielc.com
Calorimetric Methods for Thermodynamic Property Determination
Calorimetry is the science of measuring heat changes associated with chemical reactions or physical transitions. These measurements are fundamental for determining the thermodynamic properties of a substance, such as its enthalpy of vaporization or fusion. For this compound, calorimetric data provides insight into its phase behavior and intermolecular forces. A key thermodynamic property that has been determined for this compound is its enthalpy of vaporization (ΔvapH°), which is the heat required to transform a given quantity of the substance from a liquid into a gas at a given pressure. The standard enthalpy of vaporization for this compound has been reported as 64.4 ± 0.4 kJ/mol.
Table 4: Thermodynamic Property of this compound
| Property | Value | Method |
|---|
Data sourced from the NIST Chemistry WebBook, based on work by Wadso, et al. (1965).
Differential Scanning Calorimetry (DSC) in Phase Behavior Studies
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. nih.gov DSC is a valuable tool for studying the phase behavior of materials like this compound. mdpi.com
A DSC experiment can precisely determine the temperatures and heat flows associated with thermal transitions. nih.gov As a sample of this compound is heated, a DSC thermogram would reveal key phase transitions:
Glass Transition (Tg): A second-order transition seen as a step change in the heat capacity, should the compound form an amorphous solid upon cooling.
Crystallization (Tc): An exothermic peak indicating the transition from an amorphous or supercooled liquid state to a crystalline solid.
Melting (Tm): An endothermic peak representing the transition from a solid to a liquid. The temperature at the peak is the melting point, and the area under the peak corresponds to the enthalpy of fusion.
By analyzing the DSC thermogram, one can obtain a detailed profile of the compound's thermal stability and phase behavior, which is critical information for handling, storage, and application. mdpi.com
Measurement of Enthalpies of Solution and Heat Capacities
A thorough review of scientific literature reveals a notable absence of experimentally determined data for the enthalpy of solution and heat capacity of this compound. Extensive searches of chemical databases and peer-reviewed journals did not yield specific values for these thermodynamic properties for this particular compound.
Enthalpy of Solution
The enthalpy of solution, which quantifies the heat absorbed or released when a substance dissolves in a solvent, is a critical parameter in understanding the interactions between a solute and a solvent. For this compound, no published studies detailing the calorimetric measurement of its enthalpy of solution in any common solvents were identified. Consequently, there is no empirical basis to characterize the energetic changes associated with the dissolution process of this compound.
Heat Capacity
Similarly, the heat capacity, a measure of the amount of heat required to raise the temperature of a substance by a specific amount, has not been experimentally determined for this compound in either its solid or liquid state. While thermodynamic data, including heat capacities, are available for structurally related compounds such as N-butylacetamide, this information cannot be directly extrapolated to this compound due to differences in molecular structure, mass, and intermolecular forces.
In the absence of experimental data, theoretical methods such as group additivity schemes can be employed to estimate the heat capacities of organic compounds umsl.eduscribd.commdpi.comresearchgate.netnist.gov. These methods are based on the principle that the thermodynamic properties of a molecule can be approximated by summing the contributions of its constituent functional groups. However, the application of such methods to this compound has not been reported in the literature, and as such, no estimated values for its heat capacity are available.
The lack of experimental data on the enthalpy of solution and heat capacity of this compound highlights an area where further research is warranted to fully characterize the thermodynamic properties of this compound.
Theoretical and Computational Studies of N Acetyl N Butylacetamide
Quantum Chemical Approaches for Electronic Structure and Reactivity Prediction
Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic distribution and energy. These approaches are fundamental to understanding chemical reactivity and molecular properties.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density rather than the complex many-electron wavefunction. core.ac.uk This approach offers a favorable balance between accuracy and computational cost, making it suitable for studying molecules of moderate size. arxiv.org DFT calculations can accurately predict various ground-state properties, including molecular geometry (bond lengths and angles), vibrational frequencies, and electronic properties like dipole moments. annauniv.edu
For N-Acetyl-N-butylacetamide, DFT calculations would begin with geometry optimization to find the lowest energy arrangement of its atoms. The steric effect of the butyl and acetyl groups attached to the nitrogen atom influences the planarity of the amide group. In a study of N,N-diacylaniline derivatives, DFT calculations at the B3LYP/6–31G* level showed that the amide and aryl planes were nearly perpendicular to each other due to steric hindrance. Similar steric pressures in this compound would likely lead to a non-planar arrangement around the nitrogen atom and specific orientations of the butyl and acetyl groups.
The optimized geometric parameters for analogous amide molecules, such as formamide (B127407) and N,N-diacylaniline derivatives, provide a reference for the expected values in this compound. researchgate.net
Table 1: Representative DFT-Calculated Geometric Parameters of Amide-Containing Molecules
| Molecule | Method/Basis Set | Bond/Angle | Calculated Value |
|---|---|---|---|
| Formamide | B3PW91/6-31G | C=O Bond Length | 1.217 Å |
| Formamide | B3PW91/6-31G | C-N Bond Length | 1.359 Å |
| N-Acetyl-N-o-tolyl-acetamide | B3LYP/6-31G | N-C(O) Bond Length | 1.405 Å |
| N-Acetyl-N-o-tolyl-acetamide | B3LYP/6-31G | N-C(aryl) Bond Length | 1.449 Å |
| N-Acetyl-N-o-tolyl-acetamide | B3LYP/6-31G* | C(aryl)-N-C(O) Angle | 117.6° |
Data sourced from studies on formamide and N,N-diacylaniline derivatives for illustrative purposes. researchgate.net
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ossila.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.org A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small gap suggests the molecule is more reactive. The energies of these orbitals are also related to the ionization potential (approximated by -EHOMO) and electron affinity (approximated by -ELUMO).
For this compound, the HOMO would likely be localized on the amide group, specifically involving the lone pair of electrons on the nitrogen and the π-system of the carbonyl group. The LUMO is typically the antibonding π* orbital of the carbonyl group (C=O). DFT calculations are effective for determining the energies and spatial distributions of these orbitals. researchgate.net
Table 2: Illustrative Frontier Orbital Energies and HOMO-LUMO Gap
| Parameter | Description | Typical Energy Range (eV) for Organic Molecules |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -7.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -3.0 |
| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (ELUMO - EHOMO) | 3.0 to 6.0 |
Note: These are typical energy ranges for stable organic molecules and are provided for conceptual understanding. Specific values for this compound would require dedicated calculations.
Molecular Mechanics and Molecular Dynamics Simulations for Conformational Analysis
This compound is a flexible molecule with several rotatable single bonds, leading to a complex conformational landscape. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques designed to explore these conformational possibilities. fu-berlin.de
MM methods use a classical mechanical model (a force field) to calculate the potential energy of a molecule as a function of its atomic coordinates. This approach is computationally much faster than quantum methods, allowing for the study of large systems and extensive conformational sampling. Conformational analysis involves systematically rotating bonds to map the potential energy surface and identify stable conformers (energy minima) and the transition states that separate them.
A key conformational feature of N,N-disubstituted amides like this compound is the rotation around the amide C-N bond. Due to the partial double-bond character of this bond, rotation is restricted, resulting in a significant energy barrier. nih.gov For tertiary amides, this barrier can be on the order of 16-20 kcal/mol. nih.gov Computational studies can precisely calculate this rotational barrier, which is crucial for understanding the molecule's dynamic behavior. rsc.org
MD simulations extend the MM approach by solving Newton's equations of motion for the atoms over time, providing a trajectory that describes the molecule's dynamic evolution. This allows for the exploration of conformational changes and the simulation of how the molecule behaves at a given temperature in different environments (e.g., in a solvent). researchgate.net
Table 3: Calculated Rotational Barriers for the Amide C-N Bond in Tertiary Amides
| Molecule | Method | Solvent | Rotational Barrier (kcal/mol) |
|---|---|---|---|
| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | Dynamic NMR | CDCl₃ | 16.4 |
| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | ¹³C NMR | Acetone-d₆ | 12.4 |
| N-Acyl Pyrrolidine-2,5-dicarboxylic acid derivative (meso) | ¹H EXSY NMR | D₂O | ~17.0 (71 kJ/mol) |
| N-Acyl Pyrrolidine-2,5-dicarboxylic acid derivative (racemic) | ¹H EXSY NMR | D₂O | ~19.1 (80 kJ/mol) |
Data from related tertiary amides illustrate the typical magnitude of the rotational barrier around the C-N amide bond. nih.govrsc.org
Thermodynamic Modeling and Prediction of Amide Interactions
Computational methods are also used to predict the thermodynamic properties of molecules and the nature of their interactions with other molecules.
Statistical thermodynamics bridges the gap between the microscopic properties of molecules (from quantum mechanics) and the macroscopic thermodynamic properties of bulk matter. libretexts.org By performing DFT calculations, one can obtain the optimized molecular geometry and its vibrational frequencies. This information is then used as input for statistical mechanics equations to calculate ideal-gas thermodynamic functions such as entropy (S°), heat capacity (Cp°), and enthalpy [H°(T) - H°(0)]. nist.govnist.gov
The calculation involves determining the translational, rotational, and vibrational partition functions. The vibrational partition function, derived from the computed vibrational frequencies, is particularly important for determining the temperature dependence of these properties. researchgate.netwolfram.com While these calculations are for an ideal gas state, they provide a fundamental baseline for understanding the molecule's intrinsic thermodynamic behavior.
Table 4: Example of Calculated Ideal-Gas Thermodynamic Properties for Hydrogen Fluoride at 298.15 K
| Thermodynamic Property | Calculated Value | Units |
|---|---|---|
| Enthalpy (H° - H°₀) | 8.68 | kJ/mol |
| Heat Capacity (Cp°) | 29.10 | J/K·mol |
| Entropy (S°) | 173.5 | J/K·mol |
This table for Hydrogen Fluoride is illustrative of the type of data generated from statistical thermodynamic calculations. wolfram.com
In the condensed phase (liquid or solid), the behavior of this compound is governed by intermolecular forces. While as a tertiary amide it lacks a proton-donating N-H group, its carbonyl oxygen is a strong hydrogen bond acceptor. nih.gov Computational studies on amide dimers and trimers, typically using model systems like formamide or N-methylacetamide (NMA), provide quantitative estimates of the strength of these interactions. rsc.orgresearchgate.net
Table 5: Calculated Interaction Energies for Amide Dimers
| Dimer Complex | Computational Method | Interaction Energy (kcal/mol) |
|---|---|---|
| N-methylacetamide (NMA) Dimer | DFT (DGauss) | -6.6 |
| N-methylacetamide (NMA) Dimer | MP2/cc-pVTZ | -6.9 |
| Formamide Dimer (cis) | MP2/CBS Limit | -14.80 |
| 9-Methylguanine-Acrylamide Dimer | MP2/6-31++G | -15.5 ( -65.0 kJ/mol) |
| 9-Methylguanine-Acrylamide Dimer | DFT/B3LYP/6-31++G | -16.2 (-67.7 kJ/mol) |
Data from various amide-containing dimers illustrate the strength of intermolecular interactions, particularly hydrogen bonds. h-its.orgchimia.chtandfonline.com
Conformational Landscapes and Stereochemical Preferences
The conformational flexibility of this compound primarily arises from rotation around the two C-N amide bonds and the C-C bonds of the n-butyl group. Due to the partial double bond character of the amide C-N bond, rotation is significantly restricted, leading to the existence of cis and trans planar conformers. msu.eduresearchgate.net Computational studies on similar amide-containing molecules often employ methods like Density Functional Theory (DFT) to map the potential energy surface as a function of dihedral angles, revealing the most stable conformations and the energy barriers between them. mdpi.comscielo.br
For this compound, which contains two acetyl groups attached to a nitrogen atom, the key conformational features involve the relative orientations of these acetyl groups and the butyl chain. The planarity of the amide groups is a dominant structural feature. researchgate.net The interplay of steric hindrance and electronic effects determines the preferred rotational isomers.
Detailed computational analyses of related tertiary amides have shown that the energy barrier to rotation around the C-N bond is substantial, often in the range of 12-20 kcal/mol. nih.govmontana.edu This high barrier leads to distinguishable conformers at room temperature. The specific rotational barriers for this compound would be influenced by the steric bulk of the butyl group and the two acetyl groups.
While specific experimental or computational data for this compound is not extensively available, the conformational preferences can be inferred from studies on analogous N-substituted diacetamides. mdpi.com These studies indicate a complex potential energy surface with multiple local minima corresponding to different arrangements of the substituent groups.
The following table presents hypothetical relative energies for possible conformations of this compound, based on general principles of conformational analysis and data for similar molecules. These values illustrate the expected energetic differences between various rotamers.
| Conformation | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Trans-Trans (anti-periplanar) | ~180° | 0.00 | 75 |
| Trans-Cis (anti-periplanar/syn-periplanar) | ~180° / ~0° | 1.50 | 15 |
| Cis-Cis (syn-periplanar) | ~0° | 3.00 | 5 |
| Gauche | ~60° | 0.80 | 5 |
This table is illustrative and based on typical values for related amides. Specific values for this compound would require dedicated computational studies.
Applications in Materials Science and Industrial Chemical Processes
Role as a Precursor or Building Block in the Synthesis of Advanced Materials
N-Acetyl-N-butylacetamide can be classified as an organic building block, a fundamental molecular entity for constructing more complex chemical structures. calpaclab.com Such building blocks are pivotal in the synthesis of a wide array of organic molecules, including polymers and functional materials. rsc.org The reactivity of the amide groups in this compound, particularly under conditions of activation, allows for its potential incorporation into larger molecular architectures. researchgate.net
While specific examples of this compound in the synthesis of advanced materials are not extensively documented in publicly available literature, the principles of organic synthesis suggest its applicability. The dual acetyl groups could, for instance, be involved in condensation or cross-linking reactions to form novel polymer backbones or three-dimensional networks. The butyl group, in turn, can influence the solubility and mechanical properties of the resulting materials. The selective activation and transformation of amide bonds is a growing area of research, suggesting that compounds like this compound could serve as precursors for functional materials with tailored properties. rsc.org
Inclusion in Polymer Chemistry for Specialized Material Development
The incorporation of N-acetylated amide structures into polymer chains is a known strategy for modifying material properties. A notable example is the use of N-acetyl-ε-caprolactam in the synthesis of N-substituted polyether-block-amide (PEBA) copolymers. Research in this area has demonstrated that the presence of the N-acetyl group can significantly influence the thermal properties and crystallinity of the resulting polymer.
In these specialized PEBAs, the introduction of N-acetyl-ε-caprolactam disrupts the regularity of the polymer chain, which can lead to a decrease in the melting point and crystallinity at lower incorporation ratios. However, as the proportion of the N-acetylated monomer increases, new intramolecular hydrogen bonding can occur between the carbonyl group of the N-acetyl moiety and the amide group. This can lead to a new arrangement of the crystalline structure, sometimes causing a rebound in crystallinity. This demonstrates the potential for fine-tuning material properties through the controlled inclusion of N-acetylated building blocks.
The electron-withdrawing nature of the acetyl group can also affect the reactivity of the amide nitrogen, making it less nucleophilic. This has implications for subsequent cross-linking reactions, for example, with isocyanates. In the case of N-acetyl-substituted PEBAs, this reduced reactivity can hinder the completeness of cross-linking, a factor that would be a critical consideration in the design of thermosetting materials.
While these findings are specific to N-acetyl-ε-caprolactam, they provide a strong indication of how the N-acetyl groups in this compound could be leveraged to engineer polymers with specific thermal and mechanical properties. The butyl group in this compound would further be expected to influence properties such as flexibility and hydrophobicity.
Considerations for Catalysis and Process Optimization in Chemical Synthesis
The synthesis of this compound and other N-acyl amides is a subject of ongoing research, with a focus on developing efficient and environmentally benign catalytic processes. The traditional synthesis of amides often involves the use of stoichiometric activating agents and harsh reaction conditions.
One of the fundamental reactions for the formation of this compound is the acylation of N-butylacetamide with an acetylating agent such as acetic anhydride (B1165640). The thermochemistry of this reaction has been studied, providing essential data for process design and optimization. For instance, the enthalpy of the reaction between N-butylacetamide and acetic acid to form this compound and water has been determined, which is a key parameter for reactor design and safety assessment.
Modern approaches to N-acylation focus on catalytic methods to improve efficiency and reduce waste. These include:
Biocatalysis : Enzymes, such as those from the adenylate-forming enzyme superfamily, are being explored for the synthesis of N-acyl amides under mild conditions. nih.govnih.gov These biocatalysts can offer high selectivity and reduce the need for protecting groups.
Homogeneous and Heterogeneous Catalysis : A variety of metal-based and organocatalysts have been developed for amide synthesis. For instance, acetic acid itself can act as a catalyst for the N-acylation of amines using esters as the acyl source. researchgate.net Research into Friedel-Crafts acylation has also shown that amides can be used as acylating agents under superelectrophilic activation. nih.gov
Flow Chemistry : Continuous-flow reactors are being increasingly used for the optimization of chemical reactions, including amide synthesis. They offer advantages in terms of precise control over reaction parameters, improved safety, and ease of scalability.
Process optimization for the synthesis of this compound would involve the systematic study of reaction parameters such as temperature, pressure, catalyst loading, and solvent effects to maximize yield and purity while minimizing energy consumption and waste generation.
Below is a table summarizing various catalytic approaches for N-acylation of amines, which could be relevant for the synthesis of this compound.
Interactive Data Table: Catalytic Methods for N-Acylation of Amines
| Catalytic System | Acyl Source | Key Features | Potential Applicability to this compound Synthesis |
| Acetic Acid researchgate.net | Esters (e.g., ethyl acetate) | Simple, inexpensive, and metal-free. | Potentially applicable for the acetylation of N-butylacetamide. |
| Adenylating Enzymes nih.govrsc.org | Fatty Acids | High selectivity, mild reaction conditions, environmentally friendly. | Could be explored for a biocatalytic route to this compound. |
| Benzotriazole Chemistry mdpi.com | Acylbenzotriazoles | Mild conditions, high yields, often performed in water. | A versatile method that could be adapted for the target synthesis. |
| Ferrous Acetate (B1210297) nih.gov | Ketoximes | Mild conditions for the synthesis of N-acetyl enamides. | Not directly applicable but showcases alternative routes to N-acetylated compounds. |
| Copper Catalysis nih.gov | Dioxazolones | Efficient for the synthesis of N-acyl sulfenamides. | Represents advanced catalytic methods for forming N-acyl bonds. |
Industrial Scalability and Process Design for Amide Production
The industrial-scale production of N-acyl amides like this compound requires careful consideration of process design to ensure efficiency, safety, and cost-effectiveness. While specific industrial processes for this compound are not widely published, general principles of amide synthesis and process intensification can be applied.
Key aspects of industrial scalability and process design include:
Reaction Pathway Selection : Choosing a synthetic route that utilizes readily available, low-cost starting materials and minimizes the number of reaction steps. The acylation of N-butylacetamide with acetic anhydride is a plausible route.
Reactor Design : The choice of reactor, whether batch, semi-batch, or continuous, depends on the reaction kinetics, heat transfer requirements, and production scale. For exothermic reactions, continuous-flow reactors can offer better temperature control and safety.
Separation and Purification : Developing efficient downstream processing to isolate the product at the desired purity. This may involve distillation, crystallization, or chromatography. The scalability of the chosen purification method is a critical factor. sielc.com
Process Intensification : Implementing strategies to improve the efficiency and sustainability of the process. This can include the use of catalysis to reduce energy requirements, reactive distillation to combine reaction and separation in a single unit, and solvent recycling to minimize waste.
Safety and Environmental Considerations : Conducting a thorough risk assessment to identify and mitigate potential hazards associated with the process. This includes considering the toxicity and flammability of reagents and solvents, as well as the environmental impact of any waste streams.
The large-scale synthesis of N-acetyl cysteine amide, a structurally related compound, has been the subject of patent applications, which describe detailed procedures for its production in high yield and purity. google.comgoogle.com These processes often involve multi-step syntheses with careful control of reaction conditions and purification methods, providing a model for the potential industrial production of this compound.
The following table outlines key considerations for the industrial scalability of this compound production.
Interactive Data Table: Industrial Scalability Considerations for this compound Production
| Process Parameter | Key Considerations | Relevance to this compound |
| Raw Material Sourcing | Availability, cost, and purity of N-butylamine and acetylating agents. | Crucial for economic viability. |
| Reaction Conditions | Optimization of temperature, pressure, and reaction time for maximum conversion and selectivity. | Directly impacts yield and production rate. |
| Catalyst Selection and Recovery | Use of efficient and recyclable catalysts to reduce costs and environmental impact. | Important for green and sustainable manufacturing. |
| Downstream Processing | Development of a robust and scalable purification process. | Determines final product quality and cost. |
| Waste Management | Minimization and proper disposal of byproducts and waste streams. | Essential for regulatory compliance and environmental responsibility. |
Future Research Directions and Interdisciplinary Opportunities
Development of Green and Sustainable Synthetic Protocols for N-Acetyl-N-butylacetamide
The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices. dst.gov.in Traditional methods for amide synthesis often rely on harsh reagents and generate significant waste. dst.gov.insemanticscholar.org Future research will be directed at developing environmentally benign synthetic routes to this compound.
Key areas of exploration include:
Biocatalysis: The use of enzymes, such as lipases, offers a highly selective and efficient alternative for amide bond formation under mild conditions. nih.govnih.gov Research into identifying or engineering enzymes that can efficiently catalyze the synthesis of this compound from bio-based feedstocks would be a significant advancement. nih.gov
Solvent-Free and Alternative Solvent Systems: Eliminating or replacing conventional organic solvents with greener alternatives like water or ionic liquids can drastically reduce the environmental impact of chemical processes. nih.govresearchgate.net Investigating solvent-free reaction conditions or the use of recyclable solvent systems for the synthesis of this compound is a promising avenue. semanticscholar.orgnih.gov
Catalytic Direct Amidation: Developing novel catalysts, including heterogeneous catalysts, that can facilitate the direct condensation of carboxylic acids and amines with high atom economy is a major goal in green chemistry. dst.gov.innih.gov Research efforts could focus on designing robust and recyclable catalysts specifically for the synthesis of N,N-disubstituted amides like this compound. nih.gov
| Synthetic Approach | Key Advantages | Potential Research Focus for this compound |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. nih.gov | Screening for novel lipases or other enzymes, enzyme immobilization for reusability. |
| Solvent-Free Synthesis | Reduced waste, lower energy consumption, simplified purification. semanticscholar.orgnih.gov | Optimization of reaction conditions (temperature, pressure) under solvent-free protocols. |
| Heterogeneous Catalysis | Easy separation and recycling of the catalyst, potential for continuous flow processes. nih.gov | Development of novel solid acid or metal-based catalysts tailored for the specific substrates. |
Advanced Mechanistic Elucidation of Complex Reaction Pathways
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The formation of N,N-disubstituted amides can involve complex pathways and intermediates. rsc.orgrsc.org Future research should employ advanced analytical and spectroscopic techniques to unravel the intricate details of reactions leading to this compound.
Potential research directions include:
In-situ Reaction Monitoring: Utilizing techniques like NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry to monitor reaction progress in real-time can provide valuable insights into reaction kinetics and the formation of transient intermediates.
Isotopic Labeling Studies: Employing isotopically labeled starting materials can help trace the pathways of atoms throughout the reaction, providing definitive evidence for proposed mechanisms. nih.gov
Trapping of Reactive Intermediates: Designing experiments to trap and characterize fleeting intermediates, such as tetrahedral intermediates or N-acyliminium ions, can offer a more complete picture of the reaction landscape. studysmarter.co.ukresearchgate.net
Synergistic Integration of Experimental and Computational Methodologies
The synergy between experimental and computational chemistry offers a powerful approach to understanding and predicting chemical reactivity. nih.govmdpi.com For this compound, this integrated approach can accelerate the discovery and optimization of synthetic routes and provide fundamental insights into its molecular properties.
Future interdisciplinary opportunities include:
Predictive Modeling of Reaction Outcomes: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict the feasibility of new synthetic strategies. mdpi.comresearchgate.net This can guide experimental efforts by identifying the most promising reaction conditions. mdpi.com
Catalyst Design and Optimization: Computational modeling can be used to design catalysts with enhanced activity and selectivity for the synthesis of this compound. This involves understanding the interactions between the catalyst and the reactants at a molecular level.
Spectroscopic Characterization and Interpretation: Computational methods can aid in the interpretation of complex spectroscopic data by predicting spectra for proposed intermediates and products, thus confirming their identity.
| Methodology | Application in this compound Research | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of reaction energies, transition state structures, and activation barriers for different synthetic pathways. mdpi.com | Rationalization of experimental observations and prediction of optimal reaction conditions. |
| Molecular Dynamics (MD) Simulations | Simulation of the behavior of this compound and reactants in different solvent environments. | Understanding of solvent effects on reaction rates and mechanisms. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of enzymatic reactions for the biocatalytic synthesis of this compound. | Insights into enzyme-substrate interactions and the mechanism of biocatalysis. |
Exploration of this compound as a Model System for Amide Reactivity
The amide bond is one of the most fundamental functional groups in chemistry and biology. nih.gov this compound, as a sterically hindered N,N-disubstituted amide, can serve as an excellent model system for studying the factors that govern amide reactivity. fiveable.me Its structure allows for the systematic investigation of steric and electronic effects on properties like bond rotation, hydrolysis rates, and susceptibility to nucleophilic attack. fiveable.menih.gov
Key research areas in this context are:
Kinetics of Amide Bond Rotation: Studying the rotational barrier around the C-N amide bond using techniques like dynamic NMR spectroscopy can provide insights into the degree of resonance stabilization, which is a key factor in amide chemistry. mdpi.com
Hydrolysis and Other Cleavage Reactions: Investigating the kinetics and mechanisms of the cleavage of the amide bond under various conditions (acidic, basic, enzymatic) can contribute to a broader understanding of amide stability and degradation pathways. libretexts.org
Reactivity towards Electrophiles and Nucleophiles: The two acetyl groups on the nitrogen atom influence the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbons. nih.gov Studying the reactions of this compound with a range of electrophiles and nucleophiles can help to quantify these effects and refine our understanding of amide reactivity. nih.gov
By focusing on these future research directions, the scientific community can unlock the full potential of this compound, not only as a valuable chemical entity in its own right but also as a key to a deeper and more nuanced understanding of fundamental chemical principles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
